molecular formula C12H16N2O2 B1313194 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone CAS No. 285984-41-0

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

Cat. No. B1313194
M. Wt: 220.27 g/mol
InChI Key: UWORGBBDXWASDS-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone” is likely to be an organic compound containing a morpholine ring and an aminophenyl group. Morpholine is a common motif in organic chemistry and is present in many drugs and useful compounds . The aminophenyl group is also a common feature in many organic compounds and can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group on the phenyl ring could potentially participate in a variety of reactions, including condensation reactions and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .

Scientific Research Applications

Antibacterial Activity

  • A study by Khumar, Ezhilarasi, & Prabha (2018) explored the antibacterial properties of novel synthesized pyrazole derivatives derived from 4-morpholino acetophenone. These compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Synthesis and Molecular Structure

  • Research by Aljohani et al. (2019) demonstrated an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholino derivatives, contributing to the field of organic synthesis.

Potential in Cancer Treatment

  • Kashishian et al. (2003) identified a new class of protein kinase inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, which target DNA repair pathways and show promise in enhancing cancer therapies (Kashishian et al., 2003).

Solubility and Thermodynamic Properties

  • Yang et al. (2016) studied the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, providing valuable insights into its thermodynamic properties (Yang et al., 2016).

Synthesis Techniques

  • The synthesis of various morpholin-4-yl compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, has been explored using microwave irradiation, highlighting advancements in synthetic chemistry (Zhang Lin-han, 2010).

Antioxidant Activity

  • Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, identifying parameters influencing their antioxidant activities, contributing to medicinal chemistry research (Drapak et al., 2019).

Anti-inflammatory Properties

  • Helal et al. (2015) synthesized thiophene derivatives including 1-(4-morpholinophenyl)ethanone and evaluated their anti-inflammatory activity, finding some compounds to exhibit significant effects (Helal et al., 2015).

Synthesis of Quinazoline-3-oxides

  • Samandram et al. (2021) showcased the synthesis of quinazoline-3-oxides from 1-(2-aminophenyl)ethanone, illustrating a green chemistry approach using H2O2 oxidation (Samandram et al., 2021).

Synthesis and Antitumor Activity

  • Isakhanyan et al. (2016) studied tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one for their antitumor activity, contributing to cancer research (Isakhanyan et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

properties

IUPAC Name

2-(3-aminophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWORGBBDXWASDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441757
Record name 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

CAS RN

285984-41-0
Record name 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of (3-nitro-phenyl)-acetic acid (2 g) in CH2Cl2 (40 ml, with a catalytic amount of DMF) at 0° C. under N2 was added oxalyl chloride (1.1 ml) drop wise. The reaction mixture was stirred for 40 min morpholine (2.5 g) was added. After stirring for 20 min, the reaction mixture was filtered. The filtrate was concentrated in vacuo to yield 1-morpholin-4-yl-2-(3-nitro-phenyl)-ethanone as a solid (2 g). A mixture of 1-morpholin-4-yl-2-(3-nitro-phenyl)-ethanone (2 g) and 10% Pd on activated carbon (0.2 g) in ethanol (30 ml) was hydrogenated at 30 psi for 3 h and filtered over Celite. Removal of the volatiles in vacuo provided 2-(3-amino-phenyl)-1-morpholin-4-yl-ethanone (1.7 g). A solution of 2-(3-amino-phenyl)-1-morpholin-4-yl-ethanone (1.7 g, 7.7 mmol) was dissolved in 6 N HCl (15 ml), cooled to 0° C., and vigorously stirred. Sodium nitrite (0.54 g) in water (8 ml) was added. After 30 min, tin (II) chloride dihydrate (10 g) in 6 N HCl (30 ml) was added. The reaction mixture was stirred at 0° C. for 3 h. The pH was adjusted to pH 14 with solid potassium hydroxide and extracted with EtOAc. The combined organic extracts were concentrated in vacuo provided 2-(3-hydrazin-phenyl)-1-morpholin-4-yl-ethanone (1.5 g). 2-(3-Hydrazinophenyl)-1-morpholin-4-yl-ethanone (3 g) and 4,4-dimethyl-3-oxopentanenitrile (1.9 g, 15 mmol) in ethanol (60 ml) and 6 N HCl (1 ml) were refluxed for 1 h and cooled to RT. The reaction mixture was neutralized by adding solid sodium hydrogen carbonate. The slurry was filtered and removal of the volatiles in vacuo provided a residue that was extracted with ethyl acetate. The volatiles were removed in vacuo to provide 2-[3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)phenyl]-1-morpholinoethanone (4 g), which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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